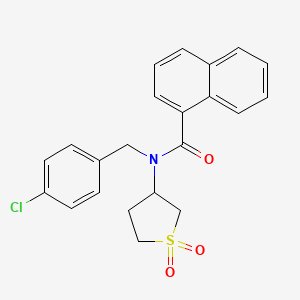
3-Nitro-4-phenethylamino-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Nitro-4-phenethylamino-chromen-2-one is an organic compound with the molecular formula C17H14N2O4.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-4-phenethylamino-chromen-2-one typically involves the condensation of 3-nitrochromen-2-one with phenethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
3-Nitro-4-phenethylamino-chromen-2-one can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The chromen-2-one core can be hydrogenated to form the corresponding dihydro derivative.
Substitution: The phenethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, strong acids or bases for substitution reactions, and oxidizing agents such as potassium permanganate for oxidation reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields 3-amino-4-phenethylamino-chromen-2-one, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed .
Applications De Recherche Scientifique
3-Nitro-4-phenethylamino-chromen-2-one has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Material Science: Its unique chemical structure allows it to be used in the synthesis of novel materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 3-Nitro-4-phenethylamino-chromen-2-one involves its interaction with various molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, the compound can interfere with cellular signaling pathways, leading to the inhibition of cell growth and proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Nitro-4-(p-tolylamino)-2H-chromen-2-one: Similar in structure but with a p-tolylamino group instead of a phenethylamino group.
3-Nitro-4-(methylamino)-2H-chromen-2-one: Contains a methylamino group instead of a phenethylamino group.
Uniqueness
3-Nitro-4-phenethylamino-chromen-2-one is unique due to its phenethylamino group, which imparts distinct biological activities and chemical reactivity compared to its analogs. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Propriétés
IUPAC Name |
3-nitro-4-(2-phenylethylamino)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4/c20-17-16(19(21)22)15(13-8-4-5-9-14(13)23-17)18-11-10-12-6-2-1-3-7-12/h1-9,18H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGUHWPAFPIEHBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=C(C(=O)OC3=CC=CC=C32)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![ethyl 2-(1,7-dimethyl-3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate](/img/structure/B2622404.png)

![1-(2,5-Dimethoxybenzenesulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane](/img/structure/B2622408.png)
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide](/img/structure/B2622410.png)
![2-(2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)ethanamine hydrochloride](/img/structure/B2622411.png)




![1-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-phenylurea](/img/structure/B2622419.png)
![2-[(3,4-Dibromo-3,4,4-trifluorobutyl)sulfanyl]pyrimidine](/img/structure/B2622420.png)
![2-((2-morpholino-2-oxoethyl)thio)-3-phenyl-6,7,8,9-tetrahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2622422.png)


